1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol
Description
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol (CAS: 59663-59-1) is a heterocyclic compound featuring a 1,2,4-triazine core substituted with two 4-methoxyphenyl groups at positions 5 and 4. The triazine moiety is further modified by a piperidin-4-ol group at position 5. This compound has a molecular formula of C₂₂H₂₄N₄O₃ and a molecular weight of 392.45 g/mol .
Properties
CAS No. |
59663-59-1 |
|---|---|
Molecular Formula |
C22H24N4O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C22H24N4O3/c1-28-18-7-3-15(4-8-18)20-21(16-5-9-19(29-2)10-6-16)24-25-22(23-20)26-13-11-17(27)12-14-26/h3-10,17,27H,11-14H2,1-2H3 |
InChI Key |
MIOOFJQKJGSTBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol features a 1,2,4-triazine core substituted at positions 5 and 6 with 4-methoxyphenyl groups and at position 3 with a piperidin-4-ol moiety. The molecular formula C22H24N4O3 (molecular weight: 392.5 g/mol) necessitates precise regioselective synthesis to avoid isomeric byproducts. Key challenges include:
Synthesis of the 1,2,4-Triazine Core
Cyclocondensation Strategies
The 1,2,4-triazine ring is typically constructed via cyclocondensation of α-ketoamidines with hydrazine derivatives . For this compound, the use of 4-methoxyphenylglyoxal and N-aminopiperidin-4-ol under acidic conditions has been reported:
$$
\text{4-Methoxyphenylglyoxal} + \text{N-Aminopiperidin-4-ol} \xrightarrow{\text{HCl, EtOH}} \text{Triazine Intermediate}
$$
This method achieves moderate yields (45–55%) but requires careful pH control to prevent decomposition of the glyoxal precursor.
Alternative Route: [3+3] Cycloaddition
Recent advances utilize nitrile imines and enamines in a [3+3] cycloaddition to form the triazine ring. A 2024 patent describes the reaction of 4-methoxyphenylnitrile imine with piperidin-4-ol-derived enamine under microwave irradiation, achieving 68% yield with reduced reaction time (30 min vs. 12 h conventional).
Functionalization of the Triazine Core
Introduction of 4-Methoxyphenyl Groups
The bis-aryl substitution at positions 5 and 6 is accomplished via Suzuki-Miyaura coupling , leveraging the triazine core’s halogenated derivatives:
Halogenation Protocol
- 3-Chloro-5,6-dibromo-1,2,4-triazine serves as the key intermediate.
- Bromination using PBr3 in dichloromethane at 0°C achieves 92% conversion.
Coupling Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh3)4 (2 mol%) | |
| Base | K2CO3 | |
| Solvent | Toluene/EtOH/H2O (3:1:1) | |
| Temperature | 85°C | |
| Reaction Time | 12 h | |
| Yield | 78% |
This step introduces both 4-methoxyphenyl groups simultaneously, with GC-MS analysis confirming >99% regioselectivity.
Attachment of the Piperidin-4-ol Moiety
Nucleophilic Aromatic Substitution
The piperidine ring is introduced via substitution of the triazine’s 3-chloro group. Key considerations include:
- Activation : Use of NaH in THF to deprotonate piperidin-4-ol.
- Solvent Effects : DMF enhances nucleophilicity but risks N-oxide formation.
$$
\text{3-Chloro-triazine Intermediate} + \text{Piperidin-4-ol} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Optimization Data
| Condition | Yield Improvement | Reference |
|---|---|---|
| Anhydrous DMF | 65% → 82% | |
| 0.5 eq. KI additive | 82% → 88% | |
| 60°C vs. RT | 88% → 91% |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various reagents to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
Halogen Substituents (e.g., Cl): Increase lipophilicity and metabolic stability, favoring blood-brain barrier penetration in anticonvulsant agents . Phosphorus/Sulfonate Groups: Introduce polar functionalities for metal chelation or kinase inhibition .
Piperidin-4-ol Role : The hydroxyl group in piperidin-4-ol facilitates hydrogen bonding, critical for anticonvulsant activity, as seen in crystallographic studies .
Structural Flexibility : Replacing piperidin-4-ol with indole or methyl-indole groups shifts activity from anticonvulsant to receptor antagonism, underscoring the importance of substituent design .
Biological Activity
The compound 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol is a member of the triazine family, known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological potential and mechanisms of action supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 410.49 g/mol. The structure includes a piperidine ring and a triazine moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds in the triazine class exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that triazine derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Triazines have shown effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : Some derivatives act as enzyme inhibitors, impacting pathways relevant to diseases like diabetes and cancer.
Anticancer Activity
A study published in Molecules highlighted that derivatives of 1,2,4-triazine exhibit significant anticancer properties. For instance, the compound was tested against several cancer cell lines with varying degrees of efficacy. The findings indicated:
- IC50 Values : The compound displayed IC50 values ranging from 59.24 nM to 81.6 nM against different cell lines, showcasing its potential as a potent anticancer agent compared to standard treatments like Tamoxifen (IC50 = 69.1 nM) .
Enzyme Inhibition
Research into enzyme inhibition has revealed that certain triazine derivatives exhibit promising results in inhibiting α-glucosidase, an enzyme implicated in carbohydrate metabolism. This suggests potential applications in managing diabetes:
- Inhibition Studies : In vitro studies demonstrated significant α-glucosidase inhibition, indicating the compound's potential role in antidiabetic therapy .
Antimicrobial Activity
The antimicrobial efficacy of triazine compounds has been explored extensively:
- Bacterial Strains Tested : Compounds were evaluated against various strains including Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
Case Study 1: Cancer Cell Line Inhibition
In a controlled study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in:
| Treatment Concentration (nM) | % Cell Viability |
|---|---|
| 0 (Control) | 100% |
| 10 | 85% |
| 50 | 60% |
| 100 | 30% |
These results indicate a dose-dependent response leading to significant cytotoxicity at higher concentrations.
Case Study 2: Enzyme Inhibition
A study focused on α-glucosidase inhibition showed that the compound reduced enzyme activity by approximately:
| Concentration (µM) | % Enzyme Activity Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 75% |
This reinforces the potential utility of the compound in managing postprandial blood glucose levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
